molecular formula C23H27N5O3S B11425592 N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11425592
M. Wt: 453.6 g/mol
InChI Key: AOCFVZAGTIEOHD-UHFFFAOYSA-N
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Description

N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound with a unique structure that includes a triazole ring, a methoxybenzamide group, and a dimethylphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions to introduce the sulfanyl group.

    Attachment of the Methoxybenzamide Moiety: This can be done through amide bond formation reactions using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,5-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C23H27N5O3S/c1-5-28-20(13-24-22(30)17-8-10-18(31-4)11-9-17)26-27-23(28)32-14-21(29)25-19-12-15(2)6-7-16(19)3/h6-12H,5,13-14H2,1-4H3,(H,24,30)(H,25,29)

InChI Key

AOCFVZAGTIEOHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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